Ethyl 3-amino-4-methylpentanoate hydrochloride

Catalog No.
S3447788
CAS No.
864871-50-1
M.F
C8H18ClNO2
M. Wt
195.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-amino-4-methylpentanoate hydrochloride

CAS Number

864871-50-1

Product Name

Ethyl 3-amino-4-methylpentanoate hydrochloride

IUPAC Name

ethyl 3-amino-4-methylpentanoate;hydrochloride

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

InChI

InChI=1S/C8H17NO2.ClH/c1-4-11-8(10)5-7(9)6(2)3;/h6-7H,4-5,9H2,1-3H3;1H

InChI Key

JHAWFIWKNHMVGB-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(C(C)C)N.Cl

Canonical SMILES

CCOC(=O)CC(C(C)C)N.Cl

Ethyl 3-amino-4-methylpentanoate hydrochloride is an organic compound with the molecular formula C8H18ClNO2C_8H_{18}ClNO_2 and a molecular weight of approximately 195.69g/mol195.69\,g/mol . This compound is recognized for its unique structure, which features an ethyl ester of 3-amino-4-methylpentanoic acid, combined with a hydrochloride salt that enhances its solubility and stability in aqueous solutions. The presence of the amino group and the ester functionality contributes to its reactivity and potential biological activity.

Currently, there is no scientific literature available describing the specific mechanism of action of EAMPH.

  • Potential skin and eye irritation: The amine group can be irritating upon contact with skin and eyes [].
  • Potential respiratory irritation: Inhalation of dust or aerosols containing EAMPH might irritate the respiratory tract.

  • Oxidation: The amino group can be oxidized to form nitro or imine derivatives. Common reagents include potassium permanganate or hydrogen peroxide under acidic conditions.
  • Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
  • Substitution: The amino group can engage in nucleophilic substitution reactions, leading to the formation of amides or other substituted products, often using acyl chlorides or anhydrides in the presence of a base like pyridine .

Major Products

  • Oxidation: Nitro or imine derivatives.
  • Reduction: Alcohol derivatives.
  • Substitution: Amides or other substituted products.

Research indicates that Ethyl 3-amino-4-methylpentanoate hydrochloride exhibits potential biological activity, particularly in biochemical pathways where it may interact with enzymes or receptors . The compound's mechanism of action may involve modulation of these targets, influencing various physiological processes. Its structural characteristics suggest that it could serve as a substrate or inhibitor in enzymatic reactions.

The synthesis of Ethyl 3-amino-4-methylpentanoate hydrochloride typically involves a multi-step process:

  • Esterification: The reaction begins with the esterification of 3-amino-4-methylpentanoic acid with ethanol.
  • Formation of Hydrochloride Salt: Hydrochloric acid is then added to produce the hydrochloride salt form .

In industrial applications, these steps are scaled up, often utilizing continuous flow reactors and automated systems to optimize yield and purity while controlling reaction parameters such as temperature and pressure.

Ethyl 3-amino-4-methylpentanoate hydrochloride has diverse applications across several fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its role in biochemical pathways and interactions with enzymes.
  • Medicine: Explored for potential therapeutic effects and as a precursor for drug development.
  • Industry: Utilized in producing specialty chemicals and as an intermediate in various chemical processes .

Studies on Ethyl 3-amino-4-methylpentanoate hydrochloride focus on its interactions with biological targets, particularly enzymes involved in metabolic pathways. Understanding these interactions can provide insights into its potential therapeutic applications and mechanisms of action. The compound's ability to modulate enzyme activity makes it a candidate for further investigation in pharmacological research.

Several compounds share structural similarities with Ethyl 3-amino-4-methylpentanoate hydrochloride, including:

  • Ethyl 3-amino-4-methylpentanoate: The non-hydrochloride form, lacking the chloride ion.
  • 3-Amino-4-methylpentanoic acid: The parent acid form of the compound.
  • Ethyl 3-amino-4-methylbutanoate: A similar ester with a slightly different carbon chain.

Uniqueness

Ethyl 3-amino-4-methylpentanoate hydrochloride is distinguished by its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The hydrochloride form enhances solubility and stability compared to its non-hydrochloride counterparts, making it more suitable for certain applications .

Dates

Modify: 2023-08-19

Explore Compound Types